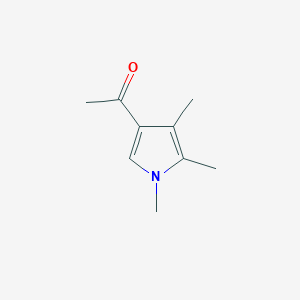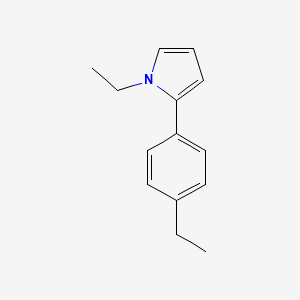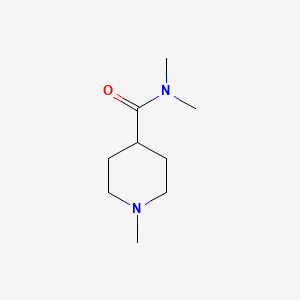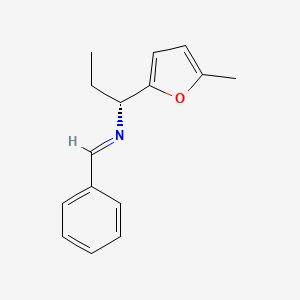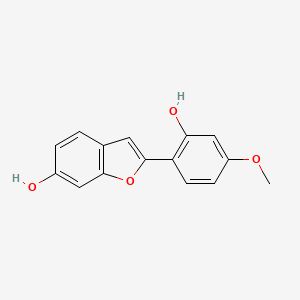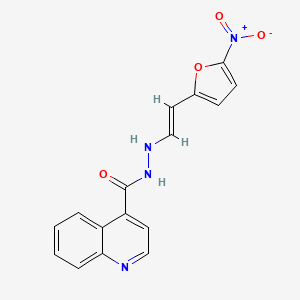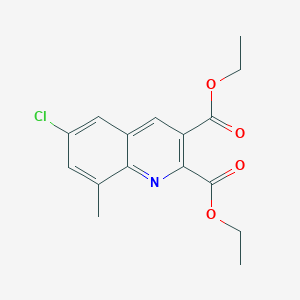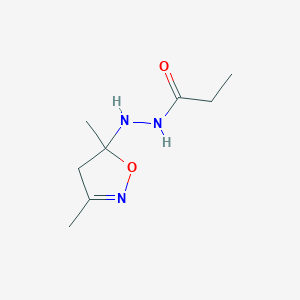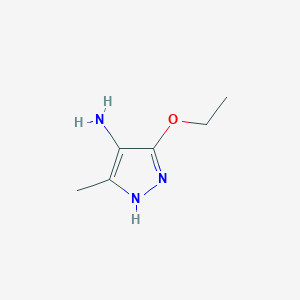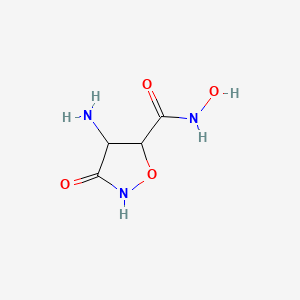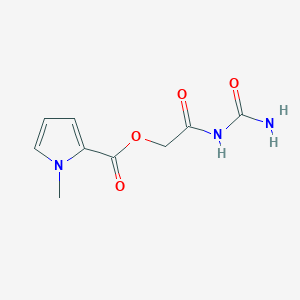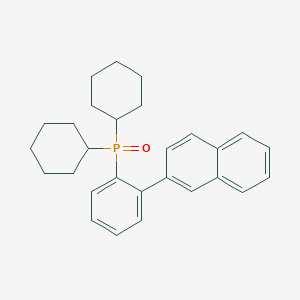
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide is a phosphine oxide compound that features a unique structure combining cyclohexyl, naphthyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with 2-(naphthalen-2-yl)phenyl halides under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired phosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces the corresponding phosphine.
Aplicaciones Científicas De Investigación
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in catalytic processes, enhancing the reactivity and selectivity of the catalyst. Additionally, the compound’s bulky cyclohexyl and naphthyl groups provide steric hindrance, influencing the overall reaction pathway.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the naphthyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of cyclohexyl and naphthyl groups.
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine: Similar but with a methoxy group on the naphthyl ring.
Uniqueness
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide is unique due to its combination of cyclohexyl, naphthyl, and phenyl groups, which impart distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity.
Propiedades
Fórmula molecular |
C28H33OP |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-(2-dicyclohexylphosphorylphenyl)naphthalene |
InChI |
InChI=1S/C28H33OP/c29-30(25-13-3-1-4-14-25,26-15-5-2-6-16-26)28-18-10-9-17-27(28)24-20-19-22-11-7-8-12-23(22)21-24/h7-12,17-21,25-26H,1-6,13-16H2 |
Clave InChI |
NDDVIEAJRCDYPO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)

